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Compound of Interest

Compound Name: Apparicine

Cat. No.: B207867

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the monoterpenoid indole alkaloid,
apparicine. It details its physicochemical properties, summarizes its known biological activities
with quantitative data, and provides detailed experimental protocols for key assays.
Additionally, this guide includes visualizations of experimental workflows and mechanisms of
action to facilitate a deeper understanding of the research and application of this compound.

Core Properties of Apparicine

Apparicine is a tricyclic indole alkaloid first isolated in 1965.[1] It belongs to the vallesamine
group of indole alkaloids and has been identified in various plant species, particularly within the
Aspidosperma and Tabernaemontana genera.[1] Its structure was elucidated using chemical
decomposition and early applications of nuclear magnetic resonance (NMR) decoupling.[1]

The fundamental physicochemical properties of apparicine are summarized in the table below.
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Property Value

Chemical Formula CisH20N2

Molar Mass 264.372 g-mol—*

IUPAC Name (19E)-2,7,16,17,19,20-Hexadehydro-3,7-seco-6-
norcuran

CAS Number 3463-93-2

log P 3.404

pKa (Acidity) 8.37

Biological Activity and Quantitative Data

Apparicine has demonstrated a range of biological activities, indicating its potential as a lead
compound in drug discovery. The following table summarizes the key findings from various in
vitro studies.
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Key Quantitative

Biological Activity Target/Cell Line Notes
Data (ICso)
Shows cytotoxic
) effects against this
o P388 Murine - ]
Cytotoxicity ) Not specified experimental
Leukemia Cells _ )
lymphocytic leukemia
line.
Demonstrates a dose-
. Y79 Human
Cytotoxicity ) 26.88 pg/mL dependent decrease
Retinoblastoma ) o
in cell viability.[2]
o o Poliovirus Type 3 N Exhibits strong activity
Antiviral Activity Not specified )
(PV3) against PV3.
Inhibition is as potent
Enzyme Inhibition Xanthine Oxidase 0.65 uM as the positive control,
allopurinol.
o o N Active at opioid
Receptor Binding Opioid Receptors Not specified

receptors.

Receptor Binding

Adenosine Receptors

Micromolar affinity

Shows affinity for

adenosine receptors.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the

biological activity of apparicine. These protocols are synthesized from standard laboratory

procedures for these types of assays.

This protocol outlines the determination of the cytotoxic effects of apparicine on a cancer cell

line, such as the Y79 human retinoblastoma cell line, using a 3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide (MTT) assay.[2]

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity.

NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells
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present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble

formazan, which has a purple color.

Materials:

Apparicine

Y79 human retinoblastoma cells

DMEM (Dulbecco's Modified Eagle's Medium)
10% Fetal Bovine Serum (FBS)

100 U/mL Penicillin and 100 pg/mL Streptomycin

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

Dimethyl sulfoxide (DMSO)
96-well microplates

Microplate reader

Procedure:

Cell Seeding: Seed Y79 cells into a 96-well plate at a density of 1 x 10* cells per well in 100
pL of complete DMEM medium. Incubate for 24 hours at 37°C in a humidified atmosphere
with 5% COz2 to allow for cell attachment.

Compound Treatment: Prepare a stock solution of apparicine in DMSO. Make serial
dilutions of apparicine in culture medium to achieve final concentrations ranging from
approximately 5 to 250 pg/mL.[2][3] Remove the old medium from the cells and add 100 uL
of the diluted apparicine solutions to the respective wells. Include a vehicle control (medium
with DMSO) and a negative control (untreated cells).

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO..
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o MTT Addition: After the incubation period, add 20 pL of the 5 mg/mL MTT solution to each
well and incubate for another 4 hours.

e Formazan Solubilization: Carefully remove the medium containing MTT and add 150 pL of
DMSO to each well to dissolve the formazan crystals.

» Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

» Data Analysis: Calculate the percentage of cell viability for each concentration compared to
the untreated control. Plot the percentage of viability against the log of the apparicine
concentration to determine the ICso value using non-linear regression analysis.

This protocol describes a spectrophotometric method to determine the ICso value of apparicine
for xanthine oxidase inhibition.

Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid. This reaction can
be monitored by measuring the increase in absorbance at 295 nm, which is characteristic of
uric acid formation. An inhibitor will decrease the rate of this reaction.[4]

Materials:

» Xanthine oxidase (from bovine milk)

e Xanthine (substrate)

e Apparicine

« Allopurinol (positive control)

e Phosphate buffer (e.g., 50 mM, pH 7.5)

e 96-well UV-transparent microplates

o Microplate reader capable of measuring absorbance at 295 nm

Procedure:
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» Reagent Preparation: Prepare a stock solution of xanthine oxidase, xanthine, apparicine,
and allopurinol in phosphate buffer. Create a series of dilutions for apparicine and
allopurinol.

o Assay Setup: In a 96-well plate, add the following to each well:

o Phosphate buffer

o Xanthine oxidase solution

o Varying concentrations of apparicine or allopurinol. Include a control with no inhibitor.

e Pre-incubation: Pre-incubate the plate at 25°C for 15 minutes.

e Reaction Initiation: Add the xanthine solution to all wells to start the enzymatic reaction.

o Data Acquisition: Immediately measure the absorbance at 295 nm at regular intervals (e.qg.,
every 30 seconds) for 10-15 minutes.

o Data Analysis: Calculate the rate of uric acid formation (the slope of the linear portion of the
absorbance vs. time curve). Determine the percentage of inhibition for each apparicine
concentration relative to the no-inhibitor control. Plot the percentage of inhibition against the
log of the inhibitor concentration and fit the data to a dose-response curve to determine the
ICso value.

This protocol outlines a method to determine the binding affinity of apparicine for an opioid
receptor subtype (e.g., mu-opioid receptor) using a competitive radioligand binding assay.

Principle: This assay measures the ability of an unlabeled compound (apparicine) to compete
with a radiolabeled ligand (e.g., [FH]DAMGO) for binding to the target receptor in a cell
membrane preparation. The displacement of the radioligand is proportional to the affinity of the
test compound for the receptor.[5]

Materials:

e Cell membranes prepared from cells expressing the human mu-opioid receptor

e [BH]IDAMGO (radiolabeled mu-opioid agonist)
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e Apparicine

» Naloxone (unlabeled opioid antagonist for non-specific binding determination)
o Assay buffer (e.g., 50 mM Tris-HCI, pH 7.4)

o 96-well plates

o Glass fiber filters

e Cell harvester

« Scintillation counter and scintillation cocktail

Procedure:

e Assay Setup: In a 96-well plate, combine the following in this order:

o

Assay buffer

[¢]

Increasing concentrations of apparicine (e.g., 0.1 nM to 10 uM).

[¢]

For non-specific binding, add a high concentration of naloxone (e.g., 10 uM).

[e]

[BHIDAMGO at a concentration near its dissociation constant (Kd) (e.g., 1 nM).
o Prepared cell membranes (20-50 ug of protein per well).

 Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding
equilibrium.

« Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell
harvester to separate bound from free radioligand.

o Washing: Wash the filters three times with ice-cold assay buffer to remove any non-
specifically bound radioligand.

o Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the
radioactivity using a scintillation counter.
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o Data Analysis:

o Calculate specific binding by subtracting the non-specific binding (counts in the presence
of naloxone) from the total binding (counts with no unlabeled ligand).

o Plot the percentage of specific binding against the log concentration of apparicine.

o Determine the ICso value (the concentration of apparicine that inhibits 50% of the specific
binding of [BH]IDAMGO) using non-linear regression.

o Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Visualizations: Workflows and Mechanisms

The following diagrams, created using the DOT language, illustrate key experimental workflows
and conceptual relationships relevant to the study of apparicine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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